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Compound of Interest

Compound Name: 2-Bromoquinoline-4-carbaldehyde

Cat. No.: B1603878 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility information

and related physicochemical properties of 2-Bromoquinoline-4-carbaldehyde. Due to the

limited direct experimental data on this specific compound, this guide also includes information

on structurally similar compounds to provide valuable context and predictive insights.

Furthermore, a generalized experimental protocol for solubility determination and a plausible

synthetic workflow are detailed.

Core Data Presentation
Physicochemical Properties

Property Value Source/Comment

Molecular Formula C₁₀H₆BrNO -

Molecular Weight 236.07 g/mol -

Appearance
Likely a solid at room

temperature

Inferred from related quinoline

aldehydes

CAS Number 866831-75-6 -

Solubility Profile (Inferred)
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Quantitative solubility data for 2-Bromoquinoline-4-carbaldehyde is not readily available in

published literature. The following table summarizes qualitative solubility information for

structurally related compounds, which can be used to estimate the solubility of the target

compound. The presence of the polar aldehyde group and the relatively nonpolar

bromoquinoline core suggests solubility in a range of organic solvents.

Solvent
Predicted Solubility of 2-
Bromoquinoline-4-
carbaldehyde

Data from Structurally
Similar Compounds

Water
Slightly Soluble / Soluble in

Hot Water

Quinoline-4-carbaldehyde is

soluble in hot water and

slightly soluble in water.[1][2]

Ethanol Soluble
Quinoline-4-carbaldehyde is

soluble in ethanol.[1]

Benzene Soluble
Quinoline-4-carbaldehyde is

soluble in benzene.[1]

Chloroform Slightly Soluble to Soluble

2-Chloroquinoline-3-

carbaldehyde is slightly soluble

in chloroform.[3]

Ethyl Acetate Slightly Soluble to Soluble

2-Chloroquinoline-3-

carbaldehyde is slightly soluble

in ethyl acetate.[3]

Dimethylformamide (DMF) Likely Soluble

Often used as a solvent in

reactions involving quinoline

derivatives.[4]

Dimethyl Sulfoxide (DMSO) Likely Soluble
A common solvent for organic

compounds of similar polarity.

Experimental Protocols
General Protocol for Determination of Solid Organic
Compound Solubility
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This section outlines a general experimental procedure for determining the solubility of a solid

organic compound like 2-Bromoquinoline-4-carbaldehyde in various solvents.

Objective: To determine the qualitative and quantitative solubility of the compound at a specific

temperature.

Materials:

2-Bromoquinoline-4-carbaldehyde

Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane,

chloroform, toluene, hexane)

Analytical balance

Vials with screw caps

Constant temperature bath or shaker incubator

Vortex mixer

Centrifuge

Micropipettes

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

Preparation of Saturated Solutions:

Add an excess amount of 2-Bromoquinoline-4-carbaldehyde to a series of vials, each

containing a known volume of a different solvent.

Seal the vials tightly to prevent solvent evaporation.

Place the vials in a constant temperature bath or shaker and agitate for a predetermined

period (e.g., 24-48 hours) to ensure equilibrium is reached.
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Phase Separation:

After the equilibration period, allow the vials to stand undisturbed in the constant

temperature bath for a sufficient time to allow the excess solid to settle.

Alternatively, centrifuge the vials at a specific speed and temperature to facilitate the

separation of the undissolved solid.

Sample Analysis:

Carefully withdraw a known aliquot of the clear supernatant from each vial using a

micropipette.

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the

analytical instrument.

Analyze the concentration of the dissolved compound in the diluted sample using a

calibrated HPLC or UV-Vis spectrophotometer.

Calculation of Solubility:

Calculate the concentration of the compound in the original saturated solution by

accounting for the dilution factor.

Express the solubility in appropriate units, such as mg/mL or mol/L.

Mandatory Visualizations
Experimental Workflow for Solubility Determination
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Caption: Workflow for determining the solubility of a solid organic compound.
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Proposed Synthesis Workflow for 2-Bromoquinoline-4-
carbaldehyde
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich

aromatic compounds and is a plausible route for the synthesis of 2-Bromoquinoline-4-
carbaldehyde from a suitable 2-bromoquinoline precursor.[5][6][7][8][9]

Vilsmeier Reagent Formation

Formylation Reaction

Work-up

Dimethylformamide (DMF)

Vilsmeier Reagent (Chloroiminium salt)

Phosphorus oxychloride (POCl3)

Iminium salt intermediate

Electrophilic Aromatic Substitution

2-Bromoquinoline

Aqueous Hydrolysis

2-Bromoquinoline-4-carbaldehyde

Click to download full resolution via product page

Caption: Proposed synthesis of 2-Bromoquinoline-4-carbaldehyde via the Vilsmeier-Haack

reaction.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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